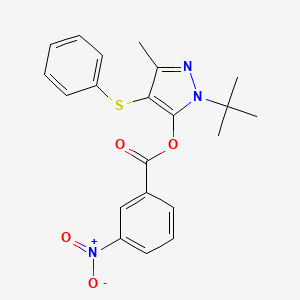

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate

Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate: is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, and phenylsulfanyl groups, and is esterified with 3-nitrobenzoic acid

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-14-18(29-17-11-6-5-7-12-17)19(23(22-14)21(2,3)4)28-20(25)15-9-8-10-16(13-15)24(26)27/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUSKRQXLZYJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the tert-butyl, methyl, and phenylsulfanyl groups. The final step involves esterification with 3-nitrobenzoic acid under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the nitro group and the pyrazole ring are common features in many pharmacologically active compounds.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.

4,4′-Thiobis(2-tert-butyl-5-methylphenol): Used as a stabilizer in plastics and rubber.

2,4-Ditert-butylphenol: Exhibits antifungal and antioxidant activities.

Uniqueness: 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazole ring and the nitrobenzoate ester makes it a versatile compound for various applications.

Biological Activity

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a tert-butyl group, a phenylsulfanyl substituent, and a nitrobenzoate moiety. This combination suggests potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections provide an overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Characteristics

The molecular formula for this compound is C_{19}H_{22}N_{4}O_{3}S. Its structure can be described as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Five-membered ring with nitrogen atoms |

| Tert-butyl Group | Bulky alkyl group enhancing lipophilicity |

| Phenylsulfanyl Group | Sulfur-containing aromatic group |

| Nitrobenzoate Group | Nitro-substituted aromatic moiety |

Anti-Cancer Properties

Research indicates that pyrazole derivatives exhibit significant anti-cancer activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that nitrobenzoate-derived compounds can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Anti-inflammatory Effects

Pyrazole-based compounds are also noted for their anti-inflammatory properties. The presence of the nitrobenzoate moiety may enhance these effects by modulating inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound likely involves its interaction with various molecular targets:

- Serotonin Receptors : Some pyrazole derivatives have been reported to interact with serotonin receptors, indicating potential applications in mood disorders.

- Enzyme Inhibition : The phenylsulfanyl group may facilitate interactions with enzymes, potentially inhibiting their activity and affecting biochemical pathways.

- Angiogenesis Inhibition : Nitrobenzoate derivatives have shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Study on Nitrobenzoate Compounds

A recent study investigated the effects of a nitrobenzoate-derived compound (X8) on vascular development using zebrafish models. The findings indicated that X8 significantly reduced endothelial cell proliferation and migration, leading to impaired angiogenesis. This suggests that similar compounds could be developed for therapeutic applications targeting angiogenesis-related diseases .

Comparative Analysis of Pyrazole Derivatives

A comparative analysis of various pyrazole derivatives revealed that those with additional functional groups (like nitro or halogen substituents) exhibited enhanced biological activities compared to simpler analogs. This underscores the importance of structural diversity in developing effective therapeutic agents.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (e.g., 8:2 hexane/ethyl acetate) to detect intermediates .

- Purify via recrystallization (e.g., methanol) to isolate high-purity products .

Basic: How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- IR Spectroscopy :

- C=O stretch : ~1725 cm⁻¹ for the ester carbonyl.

- NO₂ asymmetric/symmetric stretches : ~1530 and 1350 cm⁻¹ .

- C-S stretch (phenylsulfanyl) : ~700–600 cm⁻¹, though overlapping with aromatic C-H bends may require deconvolution .

- ¹H/¹³C NMR :

- tert-butyl group : Singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C).

- Pyrazole protons : Distinct splitting patterns (e.g., H-3 and H-5) due to neighboring substituents.

- 3-Nitrobenzoate : Aromatic protons appear as doublets/multiplets in the 7.5–8.5 ppm range .

Validation : Compare experimental data with computed spectra (e.g., PubChem’s NMR predictors) .

Advanced: How can crystallographic analysis resolve ambiguities in the spatial arrangement of substituents?

- Single-Crystal X-ray Diffraction (SCXRD) :

- Key Parameters :

Case Study : Similar pyrazole derivatives show that bulky substituents (e.g., tert-butyl) enforce planar arrangements of the pyrazole ring, reducing conformational variability .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs) :

- The nitro group (-NO₂) deactivates the benzoate ring, directing electrophilic substitution to meta positions.

- Phenylsulfanyl group : Acts as a weak EWG but can stabilize radicals in redox reactions .

- Steric Effects :

- tert-butyl groups hinder nucleophilic attack at the pyrazole C-4 position, favoring reactions at less hindered sites (e.g., C-5) .

Q. Experimental Design :

- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.

- Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to assess compatibility with the nitrobenzoate moiety .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

- Potential Issues :

- Solubility : The compound’s lipophilicity (logP ~4.5 estimated) may reduce aqueous solubility, leading to false negatives. Use DMSO/cosolvent systems (e.g., PEG-400) .

- Metabolic Instability : The ester group may hydrolyze in vitro. Validate stability via LC-MS at assay conditions .

- Controls :

Advanced: What computational methods predict intermolecular interactions in co-crystals?

- Molecular Docking :

- Crystal Engineering :

- Software : Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surface analysis .

Basic: What are the roles of protecting groups in multi-step syntheses?

- tert-Butoxycarbonyl (Boc) :

- Protects amines during nitration/esterification. Removed via TFA/dichloromethane .

- Benzyl Carbamate :

- Used in intermediates to block reactive sites. Cleaved by hydrogenolysis .

Best Practices :

- Used in intermediates to block reactive sites. Cleaved by hydrogenolysis .

- Avoid using acid-labile groups (e.g., Boc) in strongly acidic conditions (e.g., HNO₃/H₂SO₄) .

Advanced: How to analyze regioselectivity in pyrazole ring functionalization?

- Mechanistic Insights :

- Electrophilic substitution favors the C-4 position due to electron-donating effects of the tert-butyl group.

- Steric hindrance at C-3 (methyl group) directs reactions to C-5 .

- Experimental Validation :

- Use isotopic labeling (e.g., ¹⁵N NMR) to track substituent incorporation.

- Compare reaction outcomes with/without directing groups (e.g., sulfanyl vs. methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.